(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
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Overview
Description
(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its stereoselective properties and is often used as a building block in the synthesis of more complex molecules. The compound’s structure includes an amino group, a benzyloxy group, and a hydroxyl group, making it versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-glycidol.
Nucleophilic Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where (S)-glycidol reacts with benzyl alcohol in the presence of a strong base.
Amination: The amino group is then introduced through an amination reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzyloxy group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-benzyloxy-2-propanol
- (S)-2-amino-3-(benzyloxy)propan-1-ol
- (S)-2-amino-3-(benzyloxy)propan-1-ol acetate
Uniqueness
(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications. Its chiral nature also makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
Properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWHQBTUHVIRJJ-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693478 |
Source
|
Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61366-43-6 |
Source
|
Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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